![molecular formula C8H8BrNO3 B1594274 2-Bromo-4-methyl-5-nitroanisole CAS No. 41447-19-2](/img/structure/B1594274.png)
2-Bromo-4-methyl-5-nitroanisole
Overview
Description
2-Bromo-4-methyl-5-nitroanisole is a chemical compound with the formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is also known by the synonyms 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene and 2-Bromo-5-methyl-4-nitrophenyl methyl ether .
Synthesis Analysis
The synthesis of 2-Bromo-4-methyl-5-nitroanisole involves several steps. The residue from the reaction is dissolved in water and extracted with ethyl acetate. The organic layer is then washed with brine, dried over sodium sulfate (Na2SO4), and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield the product as a white solid .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methyl-5-nitroanisole consists of a bromine atom (Br), a nitro group (NO2), and a methoxy group (OCH3) attached to a benzene ring . The average mass of the molecule is 232.031 Da .Physical And Chemical Properties Analysis
2-Bromo-4-methyl-5-nitroanisole is a compound with a molecular weight of 246.06 g/mol . It is recommended to be stored in a dry, sealed place .Scientific Research Applications
Multinuclear Magnetic Resonance Spectroscopic Studies
Research by Pandiarajan et al. (1994) conducted multinuclear magnetic resonance spectroscopic studies of substituted anisoles, including derivatives like 2-bromo-4-methyl-5-nitroanisole. These studies were focused on understanding the chemical shifts and resonance interactions within these compounds, providing valuable insights into their molecular structures (Pandiarajan et al., 1994).
Synthesis and Chemical Reactions
Li Zi-ying (2008) described a novel method for synthesizing 2-bromo-4-nitrophenol, starting from 2-methoxy-5-nitroaniline, which involved the creation of 2-bromo-4-nitroanisole. This research highlights the importance of 2-bromo-4-methyl-5-nitroanisole in the synthesis of other chemical compounds (Li Zi-ying, 2008).
Quantum Mechanical Studies
A study by Balachandran and Karunakaran (2013) focused on the quantum mechanical aspects of 4-bromo-3-nitroanisole, a related compound. Their research involved vibrational spectroscopy, hyperpolarizability, and molecular electrostatic potential calculations, providing a deeper understanding of the electronic and structural properties of such compounds (Balachandran & Karunakaran, 2013).
Microreaction System Synthesis
Pei Xie et al. (2020) explored the synthesis of 4-bromo-3-methylanisole, another related compound, using a modular microreaction system. This research demonstrates the advancements in chemical synthesis techniques, highlighting more efficient and selective methods for producing brominated anisoles (Pei Xie et al., 2020).
Schiff Base Synthesis and Applications
Zulfiqar et al. (2020) conducted research on the synthesis of a Schiff base compound using a green grinding method, starting from compounds like 5-bromo-2-hydroxybenzaldehyde, which shares structural similarities with 2-bromo-4-methyl-5-nitroanisole. This research is significant for its applications in medicine and agriculture as potential urease inhibitors (Zulfiqar et al., 2020).
ConclusionThe studies demonstrate that 2-bromo-4-methyl-5-nitroanisole and its derivatives are crucial in various chemical syntheses and studies, contributing to the understanding of molecular structures, quantum mechanical properties, and synthesis methodologies. This compound serves as a key intermediate
Detailed Information on the Scientific Research Applications of "2-Bromo-4-methyl-5-nitroanisole"
Multinuclear Magnetic Resonance Spectroscopic Studies
- Subheading : NMR Spectroscopy of Substituted Anisoles
- Details : Pandiarajan et al. (1994) conducted studies on 13C, 15N, and 17O NMR spectra for various substituted anisoles, including 2-bromo-4-methyl-5-nitroanisole. These studies provide insights into the chemical shifts and resonance interactions within these molecules, crucial for understanding their molecular structures. (Pandiarajan et al., 1994).
- Subheading : Novel Synthesis Methods
- Details : Li Zi-ying (2008) described a method for synthesizing 2-bromo-4-nitrophenol using 2-methoxy-5-nitroaniline as a starting material, involving the creation of 2-bromo-4-nitroanisole. This highlights the compound's significance in the synthesis of other chemical compounds. (Li Zi-ying, 2008).
- Subheading : Quantum Mechanical Analysis
- Details : Balachandran and Karunakaran (2013) conducted a quantum mechanical study on 4-bromo-3-nitroanisole, a related compound. They examined vibrational spectroscopy, hyperpolarizability, and molecular electrostatic potential, providing deep insights into the electronic and structural properties of such compounds. (Balachandran & Karunakaran, 2013).
- Subheading : Advanced Synthesis Techniques
- Details : Pei Xie et al. (2020) explored the synthesis of 4-bromo-3-methylanisole, a related compound, in a modular microreaction system. Their research demonstrates advancements in chemical synthesis techniques, showing more efficient and selective methods for producing brominated anisoles. (Pei Xie et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-methoxy-5-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBCPWGVPOVHAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301084 | |
Record name | 1-bromo-2-methoxy-5-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-5-nitroanisole | |
CAS RN |
41447-19-2 | |
Record name | 41447-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-2-methoxy-5-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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